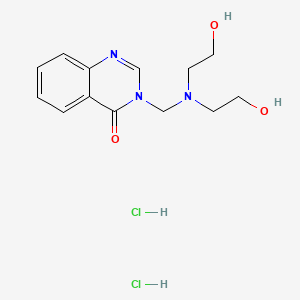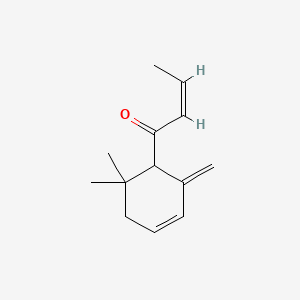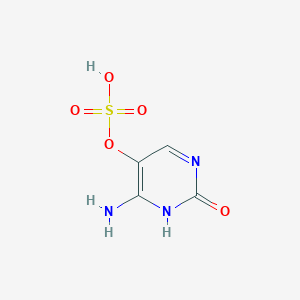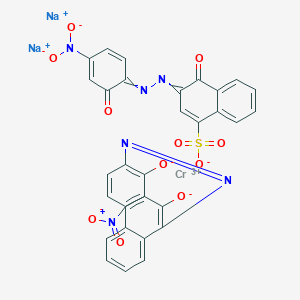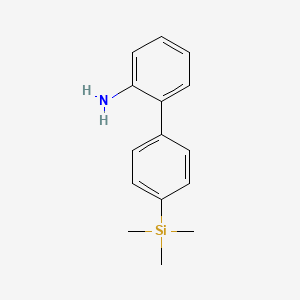
4-Trimethylsilyl-N-tert-butylcrotonaldimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Trimethylsilyl-N-tert-butylcrotonaldimine is a chemical compound with the molecular formula C11H23NSi and a molecular weight of 197.39 g/mol . It is known for its applications in organic synthesis and various chemical reactions. The compound is characterized by the presence of a trimethylsilyl group and a tert-butyl group attached to a crotonaldimine structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trimethylsilyl-N-tert-butylcrotonaldimine typically involves the reaction of N-tert-butylcrotonaldimine with trimethylchlorosilane in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction scheme is as follows:
N-tert-butylcrotonaldimine+trimethylchlorosilane→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Trimethylsilyl-N-tert-butylcrotonaldimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl ethers , while reduction can produce amines .
Scientific Research Applications
4-Trimethylsilyl-N-tert-butylcrotonaldimine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique chemical properties.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Trimethylsilyl-N-tert-butylcrotonaldimine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to act as a versatile intermediate in organic synthesis . The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Trimethylsilyl-N-tert-butylbutyraldimine
- 4-Trimethylsilyl-N-tert-butylacetaldimine
- 4-Trimethylsilyl-N-tert-butylpropionaldimine
Uniqueness
4-Trimethylsilyl-N-tert-butylcrotonaldimine is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. The presence of both the trimethylsilyl and tert-butyl groups makes it a valuable intermediate in organic synthesis, offering advantages in terms of selectivity and yield .
Properties
Molecular Formula |
C11H23NSi |
|---|---|
Molecular Weight |
197.39 g/mol |
IUPAC Name |
(E)-N-tert-butyl-4-trimethylsilylbut-2-en-1-imine |
InChI |
InChI=1S/C11H23NSi/c1-11(2,3)12-9-7-8-10-13(4,5)6/h7-9H,10H2,1-6H3/b8-7+,12-9? |
InChI Key |
YXVYWUJNEPUHPT-GQCAQHNKSA-N |
Isomeric SMILES |
CC(C)(C)N=C/C=C/C[Si](C)(C)C |
Canonical SMILES |
CC(C)(C)N=CC=CC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


